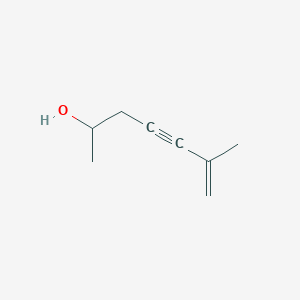

6-Methyl-6-hepten-4-yn-2-ol

Description

Contextualization of Enynol Architectures in Synthetic and Mechanistic Studies

Enynols, as a class of multifunctional molecules, are pivotal starting materials in diversity-oriented organic synthesis. rsc.org Their utility is demonstrated in the synthesis of various oxygen-containing heterocycles. rsc.org For instance, the cyclization of enynols catalyzed by transition metals like palladium has been a focal point of research, leading to the formation of valuable cyclic ethers. researcher.lifechemrxiv.orgchemrxiv.org These reactions often proceed through intricate mechanistic pathways, including tandem Friedel–Crafts and hydroarylation sequences, offering deep insights into reaction mechanisms. researchgate.net

The reactivity of enynols is significantly influenced by the catalysts employed. Gold catalysts, for example, have been shown to facilitate unique dimerization-fragmentation processes and other condensation reactions of enynols, leading to the assembly of complex enyne molecular architectures. rsc.orgnih.gov These transformations are often highly stereoselective and proceed under mild conditions. rsc.org Mechanistic studies, including those utilizing Density Functional Theory (DFT) calculations, have been instrumental in understanding these complex reaction pathways, such as identifying key intermediates like aminomethyl cyclopalladated complexes in certain ring-closing reactions. researchgate.netresearchgate.net

Significance of Multifunctional Hydrocarbons in Organic Transformation Research

Multifunctional hydrocarbons, such as 6-Methyl-6-hepten-4-yn-2-ol, are at the forefront of organic transformation research. Their importance lies in their ability to undergo a variety of chemical reactions, enabling the construction of complex molecular frameworks from relatively simple starting materials. scu.edu.cn The presence of multiple reactive sites allows for sequential or cascade reactions, where a single synthetic operation can lead to a significant increase in molecular complexity. rsc.org

Research in this area often focuses on developing new catalytic systems that can selectively activate and transform specific functional groups within the molecule. researchgate.netsciencedaily.comresearchgate.net This includes the direct functionalization of otherwise inert C-H and C-C bonds, a long-standing challenge in organic synthesis. scu.edu.cn The insights gained from studying the reactions of multifunctional hydrocarbons contribute to the broader understanding of chemical reactivity and inform the design of new synthetic methodologies. nih.gov

Overview of Current Research Landscape Pertaining to this compound and Analogous Structures

Current research involving this compound and its analogs is focused on harnessing their synthetic potential. The specific arrangement of functional groups in this compound makes it a candidate for various chemical transformations. ontosight.ai While detailed experimental data on this specific compound is not extensively available in the general literature, its structural motifs are found in various natural products and synthetically relevant molecules. ontosight.ai

For instance, analogous structures are utilized in the synthesis of aggregation pheromones and other biologically active compounds. researchgate.net The chemical properties of this compound, such as its ability to undergo nucleophilic additions at the triple bond and reactions involving the hydroxyl group, are areas of active investigation. ontosight.ai The table below summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C8H12O |

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | 6-methylhept-6-en-4-yn-2-ol |

| CAS Number | 20937-57-9 |

Table 1: Physicochemical Properties of this compound. Data sourced from PubChem. nih.gov

The study of analogous enynol structures provides valuable insights. For example, research on the chemoenzymatic synthesis of related compounds like (4S, 2E)-6-methyl-2-hepten-4-ol highlights the importance of stereoselective synthesis in producing enantiomerically pure products. researchgate.net Furthermore, investigations into the olfactory properties of similar compounds, such as (S)-5-methylhept-2-en-4-one, demonstrate how minor structural modifications can significantly alter a molecule's biological activity. researchgate.net

The synthesis of related compounds, such as 6-methyl-5-hepten-2-one (B42903) derivatives, has also been explored, providing potential synthetic routes that could be adapted for this compound. cdnsciencepub.com These studies underscore the versatility of such multifunctional building blocks in organic synthesis.

An exploration into the synthesis of the chemical compound this compound reveals a landscape of strategic chemical reactions, ranging from classical organometallic additions to modern catalytic methods. This article delves into the synthetic methodologies for constructing this specific enynol, focusing on retrosynthetic analysis, traditional synthesis pathways, and contemporary catalytic strategies.

Properties

IUPAC Name |

6-methylhept-6-en-4-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h8-9H,1,6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBXAXQCXXKEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#CC(=C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943232 | |

| Record name | 6-Methylhept-6-en-4-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20937-57-9 | |

| Record name | 6-Methyl-6-hepten-4-yn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020937579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylhept-6-en-4-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 6 Methyl 6 Hepten 4 Yn 2 Ol

Reactions Involving the Alkyne Moiety of 6-Methyl-6-hepten-4-yn-2-ol

The carbon-carbon triple bond in this compound is an electron-rich region, making it susceptible to attack by both nucleophiles and electrophiles. Its reactivity is further influenced by the adjacent alkene and the distant hydroxyl group.

Nucleophilic Addition Reactions to the Triple Bond

Nucleophilic additions to alkynes are fundamental transformations that lead to the formation of new carbon-carbon or carbon-heteroatom bonds. In the case of this compound, the unsymmetrical nature of the alkyne can lead to regioselectivity issues.

Organocuprate Addition: Gilman reagents (lithium dialkylcuprates) are soft nucleophiles that are well-suited for conjugate addition to α,β-unsaturated systems. While the primary reactivity is often with enones, they can also add to alkynes, particularly when activated by a neighboring group. The addition of an organocuprate to the alkyne of this compound would be expected to proceed via a syn-addition pathway, with the nucleophilic alkyl group and a proton (from workup) adding to opposite sides of the triple bond. The regioselectivity would likely favor the addition of the alkyl group to the carbon atom further from the bulky dimethyl-substituted alkene, due to steric hindrance.

Thiol-yne and Amino-yne Reactions: The addition of thiols and amines to alkynes, often proceeding via a radical or nucleophilic mechanism, is a powerful method for the synthesis of vinyl sulfides and enamines. In the context of "click chemistry," these reactions can be highly efficient and selective. The nucleophilic addition of a thiol or amine to the alkyne moiety of this compound would likely require a catalyst, such as a base or a transition metal, to activate the nucleophile or the alkyne. The regioselectivity of this addition would be influenced by both electronic and steric factors.

| Nucleophile | Reagent/Catalyst | Expected Major Product |

| Organocuprate (R₂CuLi) | 1. R₂CuLi, THF2. H₃O⁺ | (E)-Alkenylcuprate intermediate, leading to a trisubstituted alkene after protonation. |

| Thiol (R'SH) | Base (e.g., Et₃N) or Radical Initiator (e.g., AIBN) | Vinyl sulfide, with regioselectivity depending on the mechanism. |

| Amine (R'₂NH) | Transition metal catalyst (e.g., Ru, Rh) | Enamine, with regioselectivity influenced by the catalyst and substrate. |

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

The electron-rich π-systems of the alkyne in this compound are susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate, and the regioselectivity is governed by the stability of this intermediate (Markovnikov's rule).

Halogenation: The addition of halogens (Br₂ or Cl₂) to the alkyne can lead to di- or tetra-haloalkenes, depending on the stoichiometry of the halogenating agent. The initial addition of a halogen molecule to the alkyne forms a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion. With one equivalent of halogen, a dihaloalkene is formed. The presence of the alkene moiety introduces a competing reaction pathway, and selective halogenation of the alkyne over the alkene can be challenging.

Hydrohalogenation: The addition of hydrogen halides (HBr or HCl) to the alkyne follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that is less substituted, leading to the more stable vinyl carbocation. The subsequent attack by the halide ion results in the formation of a vinyl halide. The presence of the hydroxyl group in this compound could potentially influence the regioselectivity through intramolecular interactions.

| Electrophile | Reagent | Expected Major Product | Stereochemistry |

| Bromine (1 eq.) | Br₂ in CCl₄ | trans-1,2-Dibromoalkene | anti-addition |

| Hydrogen Bromide | HBr | Vinyl bromide (Markovnikov orientation) | Mixture of syn and anti |

Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder)

The alkyne functionality of this compound can participate in various cycloaddition reactions, leading to the formation of cyclic compounds.

Click Chemistry (Huisgen 1,3-Dipolar Cycloaddition): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of click chemistry, providing a highly efficient and regioselective route to 1,2,3-triazoles. The alkyne in this compound can react with an organic azide (B81097) in the presence of a copper(I) catalyst to yield a highly functionalized triazole. This reaction is known for its wide scope and tolerance of various functional groups.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The alkyne moiety in this compound can act as a dienophile, reacting with a suitable diene to form a six-membered ring. The reactivity of the alkyne as a dienophile can be enhanced by the presence of electron-withdrawing groups, which is not the case in this molecule. However, under thermal or Lewis acid-catalyzed conditions, the reaction may still proceed.

| Reaction Type | Reactant | Catalyst/Conditions | Product |

| Click Chemistry | Organic Azide (R-N₃) | Cu(I) salt (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole |

| Diels-Alder | Conjugated Diene | Heat or Lewis Acid | Substituted cyclohexadiene derivative |

Hydration and Hydroboration-Oxidation Reactions

The addition of water across the triple bond of this compound can be achieved through two primary methods, each with distinct regioselectivity.

Hydration (Markovnikov Addition): The acid-catalyzed hydration of alkynes, typically in the presence of a mercury(II) salt, results in the formation of an enol intermediate that rapidly tautomerizes to a ketone. According to Markovnikov's rule, the initial protonation of the alkyne will occur at the less substituted carbon, leading to the formation of a carbocation at the more substituted position. For this compound, this would result in the formation of a ketone at the C-5 position.

Hydroboration-Oxidation (Anti-Markovnikov Addition): The hydroboration of the alkyne with a borane (B79455) reagent (e.g., BH₃ or a sterically hindered borane like 9-BBN), followed by oxidation with hydrogen peroxide in a basic solution, leads to the formation of an enol with the opposite regiochemistry to that of acid-catalyzed hydration. This enol will then tautomerize to an aldehyde if the alkyne is terminal. For an internal alkyne like that in this compound, this reaction would produce a ketone at the C-4 position.

| Reaction | Reagents | Intermediate | Final Product | Regioselectivity |

| Hydration | H₂SO₄, H₂O, HgSO₄ | Enol | Ketone at C-5 | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃-THF2. H₂O₂, NaOH | Enol | Ketone at C-4 | Anti-Markovnikov |

Catalytic Hydrogenation and Semihydrogenation

The alkyne moiety in this compound can be fully or partially reduced through catalytic hydrogenation.

Complete Hydrogenation: In the presence of a highly active catalyst such as platinum (Pt) or palladium on carbon (Pd/C), both the alkyne and alkene functionalities will be reduced to the corresponding alkane, yielding 6-methyl-2-heptanol.

Semihydrogenation (to a cis-Alkene): Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), the hydrogenation can be stopped at the alkene stage. This reaction proceeds via a syn-addition of hydrogen, resulting in the formation of a cis-alkene. For this compound, this would yield (Z)-6-methyl-4,6-heptadien-2-ol.

Semihydrogenation (to a trans-Alkene): The reduction of the alkyne to a trans-alkene can be achieved using sodium or lithium metal in liquid ammonia. This reaction proceeds through a radical anion intermediate and results in the anti-addition of hydrogen. This would convert this compound to (E)-6-methyl-4,6-heptadien-2-ol.

| Desired Product | Catalyst/Reagents | Stereochemistry of H₂ Addition |

| Alkane | H₂, Pt or Pd/C | - |

| cis-Alkene | H₂, Lindlar's Catalyst | syn-addition |

| trans-Alkene | Na or Li, liquid NH₃ | anti-addition |

Reactions Involving the Alkene Moiety of this compound

The carbon-carbon double bond in this compound is also a site of reactivity, although it is generally less reactive towards many electrophiles than the alkyne. The high degree of substitution of the alkene (a 1,1-disubstituted or geminal alkene) will influence the regioselectivity of addition reactions.

Electrophilic Addition: Similar to the alkyne, the alkene can undergo electrophilic addition reactions. For example, the addition of HBr would be expected to follow Markovnikov's rule, with the proton adding to the less substituted carbon of the double bond (C-6) and the bromide adding to the more substituted carbon (C-7), which is a tertiary carbon.

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide would be a trisubstituted oxirane ring.

Dihydroxylation: The alkene can be dihydroxylated to form a diol. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening of the epoxide.

Ozonolysis: Ozonolysis of the alkene moiety, followed by a reductive workup (e.g., with zinc and water), would cleave the double bond to yield a ketone (from the C-6 position) and formaldehyde (B43269) (from the C-7 position). An oxidative workup (e.g., with hydrogen peroxide) would yield a ketone and carboxylic acid. Research on the ozonolysis of the structurally similar compound 6-methyl-5-hepten-2-one (B42903) has been conducted to understand its atmospheric kinetics and mechanisms. youtube.comchemsynthesis.com

| Reaction | Reagents | Expected Product(s) |

| Hydrobromination | HBr | 7-Bromo-6-methyl-4-heptyn-2-ol |

| Epoxidation | m-CPBA | 6,7-Epoxy-6-methyl-4-heptyn-2-ol |

| syn-Dihydroxylation | 1. OsO₄2. NaHSO₃, H₂O | 6-Methyl-4-heptyne-2,6,7-triol |

| Ozonolysis (Reductive Workup) | 1. O₃2. Zn, H₂O | 6-Oxo-4-heptyn-2-ol and Formaldehyde |

Electrophilic Additions (e.g., Epoxidation, Dihydroxylation)

Electrophilic additions to this compound can selectively target either the carbon-carbon double bond or the triple bond. The outcome of these reactions is governed by the relative nucleophilicity of the two unsaturated systems and the reaction conditions employed. Generally, the electron-rich double bond is more susceptible to electrophilic attack than the triple bond. The presence of the hydroxyl group can also play a crucial role in directing the stereochemical outcome of these additions through coordination with the electrophilic reagent.

Epoxidation: The selective epoxidation of the double bond in this compound can be achieved using various peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is expected to proceed with the formation of an epoxide ring across the C6-C7 double bond, leaving the alkyne and alcohol functionalities intact. The stereoselectivity of the epoxidation can be influenced by the adjacent hydroxyl group, which can direct the electrophilic oxygen atom to the same face of the double bond through hydrogen bonding, leading to a syn-epoxy alcohol. In contrast, epoxidation of the alkyne is generally more challenging and requires specific catalysts.

Dihydroxylation: Dihydroxylation of the alkene moiety can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). Syn-dihydroxylation with OsO₄, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), would yield a vicinal diol. The stereochemical outcome can be directed by the existing stereocenter at C2 and the directing effect of the hydroxyl group. Asymmetric dihydroxylation, employing chiral ligands, could potentially afford specific stereoisomers of the resulting triol. Anti-dihydroxylation can be achieved through the epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide.

| Reaction | Reagent | Predicted Major Product | Key Features |

|---|---|---|---|

| Epoxidation | m-CPBA | 6,7-Epoxy-6-methyl-4-heptyn-2-ol | Selective epoxidation of the double bond; potential for syn-directing effect from the hydroxyl group. |

| Syn-Dihydroxylation | OsO₄, NMO | 6-Methyl-4-heptyne-2,6,7-triol | Formation of a vicinal diol at the original double bond; stereochemistry influenced by the existing alcohol. |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 6-Methyl-4-heptyne-2,6,7-triol | Formation of a vicinal diol via epoxide ring-opening; results in anti-stereochemistry relative to the plane of the former double bond. |

Metathesis Reactions (e.g., Ring-Closing Metathesis, Cross-Metathesis)

The enyne functionality of this compound makes it a suitable substrate for various metathesis reactions, which are powerful tools for carbon-carbon bond formation. These reactions are typically catalyzed by ruthenium or molybdenum carbene complexes.

Ring-Closing Metathesis (RCM): As an acyclic molecule, this compound itself cannot undergo intramolecular ring-closing metathesis. However, if it were appropriately functionalized with another tethered alkene, RCM could be employed to construct cyclic structures. For instance, esterification or etherification of the hydroxyl group with a moiety containing a terminal alkene would create a diene-yne substrate amenable to RCM.

Cross-Metathesis (CM): this compound can participate in cross-metathesis with other olefins. The outcome of such a reaction would depend on the nature of the olefin partner and the catalyst used. Cross-metathesis involving the terminal alkyne (an enyne metathesis) with a simple alkene like ethylene (B1197577) would lead to the formation of a conjugated diene. The presence of the secondary alcohol may influence the reactivity and selectivity of the metathesis catalyst. It has been noted that free hydroxyl groups can sometimes chelate to the metal center, potentially altering the catalytic activity. The trisubstituted nature of the alkene in this compound makes it less reactive in metathesis compared to a terminal alkene, suggesting that cross-metathesis would likely occur preferentially at the alkyne terminus.

Radical Reactions and Polymerization Initiatives (where this compound serves as a monomer/building block)

The unsaturated bonds in this compound are susceptible to radical attack, which can initiate polymerization or lead to intramolecular cyclization reactions.

Radical Cyclization: Under appropriate conditions, a radical generated elsewhere in the molecule or from an external initiator could add to either the alkene or the alkyne. Intramolecular radical cyclization is a powerful method for the synthesis of cyclic compounds. For instance, if a radical were generated at a position that allows for a 5- or 6-membered ring to be formed through addition to one of the unsaturated bonds, a cyclized product would be expected.

Polymerization: this compound can potentially serve as a monomer in radical polymerization. The vinyl group (the alkene) is a typical functional group for radical polymerization. Initiation with a radical initiator would lead to the formation of a growing polymer chain through the successive addition of monomer units across the double bond. The resulting polymer would have a polyethylene-like backbone with pendant propargylic alcohol groups. These pendant groups could then be further functionalized to modify the properties of the polymer. The alkyne group is generally less reactive towards radical polymerization than the alkene group.

Reactions Involving the Hydroxyl Group of this compound

The secondary hydroxyl group at the C2 position is a key site for a variety of transformations, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

Esterification: The secondary alcohol can be readily converted to an ester through reaction with a carboxylic acid or its derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. This reaction is typically reversible. For a more efficient conversion, the use of more reactive acylating agents like acetyl chloride or acetic anhydride (B1165640) is preferred. These reactions would yield the corresponding ester at the C2 position.

Etherification: Etherification of the hydroxyl group can be achieved through various methods. The Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Alternatively, acid-catalyzed dehydration with another alcohol molecule could lead to an ether, although this is generally more suitable for symmetrical ethers.

Oxidation Reactions to Carbonyl Compounds

Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 6-Methyl-6-hepten-4-yn-2-one. A variety of oxidizing agents can be employed for this transformation. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid potential side reactions with the alkene or alkyne moieties. Stronger oxidizing agents like chromic acid (Jones reagent) could also be used, but care must be taken as they can sometimes lead to cleavage of the unsaturated bonds under harsh conditions. The presence of the alkene and alkyne groups generally does not interfere with the selective oxidation of the secondary alcohol under mild conditions. jove.comwikipedia.org

| Reagent | Conditions | Selectivity |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Mild and selective for alcohols. |

| Dess-Martin periodinane (DMP) | CH₂Cl₂ | Mild and selective, with a simple workup. |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone | Strong oxidant, may affect other functional groups. |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Low temperature (-78 °C) | Mild and avoids heavy metals. |

Nucleophilic Substitution Reactions and Derivatives

The hydroxyl group is a poor leaving group, but it can be converted into a better one to facilitate nucleophilic substitution reactions. This is typically achieved by protonation under acidic conditions or by converting it into a sulfonate ester (e.g., tosylate or mesylate).

Once activated, the C2 position becomes susceptible to attack by a wide range of nucleophiles. For example, treatment with a hydrogen halide (e.g., HBr) would lead to the corresponding 2-halo derivative. The reaction with secondary, allylic, and benzylic alcohols often proceeds through an SN1 mechanism involving a carbocation intermediate. libretexts.org Given that the hydroxyl group in this compound is adjacent to an alkyne (a propargylic position), the stability of the potential carbocation intermediate would be a key factor in the reaction mechanism. Propargylic cations can be stabilized through resonance with the triple bond.

Conversion of the alcohol to a tosylate or mesylate, followed by reaction with a nucleophile, provides a versatile route to a variety of derivatives. This two-step process allows for the introduction of nucleophiles such as azides, cyanides, and thiols under milder conditions and often proceeds with inversion of stereochemistry via an SN2 mechanism.

Palladium-Catalyzed Cross-Coupling of Activated Alcohols

The secondary alcohol moiety at the C-2 position of this compound serves as a key functional handle for palladium-catalyzed cross-coupling reactions. Direct coupling of the C-O bond of this unactivated alcohol is challenging. However, by converting the hydroxyl group into a better leaving group (activation), such as a tosylate, mesylate, or phosphate, the molecule can readily participate in various cross-coupling reactions.

Research has demonstrated the utility of related propargylic alcohols in palladium-catalyzed reactions. For instance, the palladium-catalyzed reaction of propargylic carbonates, derived from corresponding alcohols, with organoboronic acids (a Suzuki-type coupling) can lead to the formation of allenes or conjugated dienes, depending on the reaction conditions and the nature of the organoboronic acid. While direct studies on this compound are not extensively documented in this specific context, the established reactivity of similar propargylic systems suggests its potential for analogous transformations. The activation of the alcohol would likely precede the oxidative addition to a Pd(0) catalyst, forming a Pd(II) intermediate that can then undergo transmetalation and reductive elimination to yield the coupled product.

Chemoselectivity and Regioselectivity in Multi-Functional Transformations of this compound

The presence of three distinct functional groups (alkene, alkyne, and alcohol) within this compound presents significant challenges and opportunities regarding chemoselectivity and regioselectivity. The outcome of a reaction is highly dependent on the choice of catalysts, reagents, and reaction conditions, which can be tailored to target a specific functional group while leaving the others intact.

Alkyne vs. Alkene Reactivity: In reactions like hydrogenation, the alkyne is generally more reactive than the trisubstituted alkene. Using a catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) would selectively reduce the alkyne to a Z-alkene, preserving the terminal alkene and alcohol functionalities. Conversely, other catalytic systems could be employed to target the alkene.

Alcohol Reactivity: The secondary alcohol can be selectively oxidized using mild reagents such as manganese dioxide (MnO2), which is known to preferentially oxidize allylic and propargylic alcohols without affecting the alkene or alkyne moieties. This would yield the corresponding ketone, 6-methyl-6-hepten-4-yn-2-one.

Regioselectivity in Additions: For reactions involving additions across the unsaturation, regioselectivity becomes paramount. For example, in hydroboration-oxidation, the choice of borane reagent would determine whether the addition occurs at the alkyne or the alkene. Sterically hindered boranes are likely to react preferentially at the less hindered terminal position of the alkyne after internalizing it or at the terminal alkene.

The following table summarizes the expected selective transformations based on general principles of organic reactivity applied to the structure of this compound.

| Reagent/Catalyst | Targeted Functional Group | Product Type |

| H₂, Lindlar's Catalyst | Alkyne | (Z)-6-methylhepta-4,6-dien-2-ol |

| MnO₂ | Secondary Alcohol | 6-methyl-6-hepten-4-yn-2-one |

| NaBH₄, CeCl₃ (Luche reduction of the ketone) | Ketone (if oxidized first) | Secondary Alcohol |

| TsCl, Pyridine | Secondary Alcohol | Tosylate Ester |

Cascade and Tandem Reactions Utilizing this compound as a Substrate

The multifunctional nature of this compound makes it an ideal substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. Such processes are highly efficient and can rapidly build molecular complexity.

A prominent example of a cascade reaction involving similar en-yn-ol systems is the Pauson-Khand reaction. This reaction involves the cobalt- or rhodium-catalyzed cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. In the case of this compound, an intramolecular Pauson-Khand reaction could be envisioned. Upon coordination of the cobalt catalyst to the alkyne, the tethered alkene can engage in the cyclization, leading to a bicyclic cyclopentenone derivative. The stereochemistry of the hydroxyl group could influence the facial selectivity of the cycloaddition.

Another potential cascade involves metal-catalyzed enyne cyclization or cycloisomerization reactions. Catalysts based on gold, platinum, or palladium can activate the alkyne towards nucleophilic attack by the alkene, initiating a cascade that can lead to various carbocyclic or heterocyclic structures, depending on the reaction mode (e.g., 5-endo-dig vs. 6-exo-dig cyclization) and subsequent rearrangements. Research on related 1,6-enynes has shown that such cycloisomerizations can produce complex bicyclic systems with high efficiency.

The table below outlines potential cascade reactions for this compound based on established methodologies for enyne substrates.

| Reaction Type | Typical Catalyst | Potential Product Skeleton |

| Intramolecular Pauson-Khand Reaction | Co₂(CO)₈, NMO | Bicyclic cyclopentenone |

| Enyne Cycloisomerization | PtCl₂, AuCl₃ | Bicyclic or fused ring systems |

| Enyne Metathesis | Grubbs-type Ru catalyst | Cycloalkene (after ring-closing) |

These examples highlight the significant potential of this compound as a building block in the synthesis of complex molecules through elegant and efficient cascade reaction pathways.

Advanced Spectroscopic Characterization Techniques for 6 Methyl 6 Hepten 4 Yn 2 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 6-Methyl-6-hepten-4-yn-2-ol and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

A complete analysis of the ¹H and ¹³C NMR spectra allows for the assignment of every proton and carbon atom within the this compound structure.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique proton environments in the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the splitting pattern (multiplicity) is determined by the number of neighboring protons (n+1 rule).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display eight signals, one for each of the eight carbon atoms in the molecule. The chemical shifts are characteristic of the carbon's hybridization and functional group. For instance, the sp-hybridized carbons of the alkyne will resonate in a distinct region from the sp² carbons of the alkene or the sp³ carbons of the alkyl portions.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons. study.com

Predicted ¹H NMR Data for this compound This data is predicted based on standard chemical shift values.

| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H1 (CH₃) | ~1.8 | Singlet (s) | 3H |

| H2 (CH) | ~4.2 | Quartet (q) | 1H |

| H3 (CH₂) | ~2.4 | Doublet (d) | 2H |

| H7a (=CH₂) | ~5.2 | Singlet (s) | 1H |

| H7b (=CH₂) | ~5.1 | Singlet (s) | 1H |

| H8 (CH₃) | ~1.3 | Doublet (d) | 3H |

| OH | Variable | Singlet (s, broad) | 1H |

Predicted ¹³C NMR Data for this compound This data is predicted based on standard chemical shift values.

| Carbon Label | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |

|---|---|---|---|

| C1 (CH₃) | ~23 | Positive | No Signal |

| C2 (CH) | ~65 | Positive | Positive |

| C3 (CH₂) | ~30 | Negative | No Signal |

| C4 (C≡) | ~80 | No Signal | No Signal |

| C5 (≡C) | ~90 | No Signal | No Signal |

| C6 (C=) | ~128 | No Signal | No Signal |

| C7 (=CH₂) | ~122 | Negative | No Signal |

| C8 (CH₃) | ~22 | Positive | No Signal |

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. pressbooks.pub For this compound, a cross-peak would be expected between the signal for the H2 methine proton and the H8 methyl protons, as well as between the H2 proton and the H3 methylene protons, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edusdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other, providing unambiguous ¹H-C¹³ assignments. For example, the proton signal at ~4.2 ppm would show a correlation to the carbon signal at ~65 ppm, assigning them as H2 and C2, respectively.

Dynamic NMR (DNMR) is used to study processes that occur on the NMR timescale, such as conformational changes or rotations around single bonds. For a relatively small and flexible molecule like this compound, rotation around the C-C single bonds is typically fast at room temperature, resulting in an averaged spectrum. If significant energy barriers to rotation existed, for example, around the C2-C3 bond, it could be possible to observe distinct conformers at low temperatures. However, no such dynamic NMR studies have been reported for this compound in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. mdpi.com Each technique relies on the interaction of electromagnetic radiation with molecular vibrations, but they are governed by different selection rules, often providing complementary information.

The IR and Raman spectra of this compound are dominated by absorption bands corresponding to the stretching and bending vibrations of its characteristic functional groups. The NIST WebBook indicates that an IR spectrum for this compound is available. nist.gov

O-H Stretch: The alcohol group gives rise to a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to intermolecular hydrogen bonding. pressbooks.pubmaricopa.edu

C-H Stretches: Vibrations from C-H bonds with sp² hybridization (alkene) appear at higher wavenumbers (3000-3100 cm⁻¹) than those from sp³ hybridized carbons (alkane), which are found just below 3000 cm⁻¹. libretexts.orgvscht.cz

C≡C Stretch: The internal alkyne triple bond stretch gives a weak to medium absorption in the IR spectrum between 2100-2250 cm⁻¹. pressbooks.pub This vibration often produces a strong signal in the Raman spectrum due to the large change in polarizability during the vibration, making Raman spectroscopy a particularly useful technique for identifying alkyne moieties. nih.govacs.org

C=C Stretch: The alkene double bond stretch is expected to produce a medium-intensity band in the 1620-1680 cm⁻¹ region. libretexts.org

Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad | Weak |

| Alkene | =C-H stretch | 3000 - 3100 | Medium | Medium |

| Alkyl | -C-H stretch | 2850 - 2960 | Medium-Strong | Strong |

| Alkyne | C≡C stretch | 2100 - 2250 | Weak-Medium | Strong |

| Alkene | C=C stretch | 1620 - 1680 | Medium | Medium-Strong |

Beyond simple functional group identification, high-resolution vibrational spectroscopy can offer insights into the conformational preferences of a molecule. The exact frequency and shape of vibrational bands, particularly C-H and O-H stretches, are sensitive to the local molecular environment. mdpi.com For alcohols, the O-H stretching band's characteristics can indicate the extent and nature of hydrogen bonding.

In more detailed studies, distinct conformers (rotational isomers) can sometimes be identified by unique spectral signatures. ustc.edu.cnresearchgate.net For this compound, rotation around the C2-C3 single bond could lead to different spatial arrangements (e.g., gauche and anti conformers). These different conformers could, in principle, exhibit slightly different vibrational frequencies, particularly in the C-H stretching region. sapub.orgsemanticscholar.org Identifying these subtle differences typically requires advanced techniques like low-temperature matrix isolation spectroscopy or analysis of gas-phase spectra, and such a detailed conformational analysis has not been reported for this specific molecule.

Mass Spectrometry (MS) and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, with a molecular formula of C₈H₁₂O, the theoretical exact mass can be calculated. guidechem.comnih.gov This precise mass measurement is crucial for distinguishing it from other compounds that may have the same nominal mass but different elemental formulas.

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₂O |

| Monoisotopic Mass | 124.088815 Da |

| Molecular Weight | 124.18 g/mol |

This data is computationally derived. guidechem.comnih.gov

Common fragmentation pathways for alcohols in mass spectrometry include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orgwhitman.edu For this compound, alpha-cleavage would result in the formation of specific fragment ions. Dehydration would lead to a fragment ion with a mass 18 Da less than the molecular ion. The presence of the enyne system can also influence fragmentation, potentially leading to resonance-stabilized fragment ions.

Table 2: Predicted Fragmentation Data for this compound from Electron Ionization MS

| Predicted Fragment (m/z) | Proposed Origin |

| 109 | [M-CH₃]⁺ |

| 106 | [M-H₂O]⁺ |

| 91 | [M-H₂O-CH₃]⁺ |

| 81 | [C₆H₉]⁺ |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

This data is predictive and based on general fragmentation patterns of alcohols and enynes. libretexts.orgwhitman.edu

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophoric Analysis of this compound

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible light. The conjugated enyne system in this compound acts as a chromophore, the part of the molecule responsible for light absorption. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated system. The presence of conjugation shifts the absorption maximum (λmax) to longer wavelengths compared to isolated double or triple bonds. libretexts.orgutoronto.ca While specific experimental data for this compound is not available, theoretical calculations and data from analogous enyne compounds can provide an estimate of its absorption properties. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While many conjugated systems exhibit fluorescence, the emission properties of this compound have not been reported. The fluorescence quantum yield and lifetime are important parameters that characterize the emission process. mdpi.com The presence of the hydroxyl group could potentially influence the fluorescence through processes like excited-state proton transfer. researchgate.net

Table 3: Predicted Electronic Absorption Data for the Enyne Chromophore in this compound

| Transition | Predicted λmax (nm) |

| π → π* | ~220-240 |

This data is an estimation based on the electronic absorption of similar enyne chromophores. libretexts.orgresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization of this compound

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C-2), meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between and characterizing these enantiomers.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum will show positive or negative bands (Cotton effects) at the absorption wavelengths of the chromophores near the chiral center. nih.gov For this compound, the enyne chromophore is expected to give rise to CD signals. The sign and intensity of these Cotton effects are directly related to the absolute configuration (R or S) of the chiral center. nih.gov

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the region of absorption bands (Cotton effect), is also characteristic of the absolute configuration of the enantiomers. vt.edu

In the absence of experimental data, the chiroptical properties of this compound can be predicted using ab initio computational methods, such as Density Functional Theory (DFT) calculations. dtic.milnih.govspectroscopyeurope.com By comparing the calculated CD or ORD spectra with experimental data, the absolute configuration of a synthesized or isolated enantiomer can be determined. spectroscopyeurope.com

Table 4: Potential Application of Chiroptical Spectroscopy for this compound

| Technique | Application | Predicted Wavelength Region of Interest (nm) |

| Circular Dichroism (CD) | Determination of absolute configuration (R/S) | ~220-240 (corresponding to enyne π → π* transition) |

| Optical Rotatory Dispersion (ORD) | Determination of absolute configuration (R/S) | Wavelengths spanning the UV-Vis range |

This table outlines the potential use of these techniques for this specific molecule.

Theoretical and Computational Studies of 6 Methyl 6 Hepten 4 Yn 2 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding in 6-Methyl-6-hepten-4-yn-2-ol

Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of a molecule. For this compound, these methods provide a detailed picture of electron distribution and the nature of its chemical bonds.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and Ab Initio methods are powerful computational tools used to investigate the electronic properties of molecules. In the study of this compound, these methods can be employed to calculate its optimized geometry, total energy, and the distribution of electron density. For instance, using a common DFT functional such as B3LYP with a basis set like 6-31G(d,p) would allow for the accurate prediction of bond lengths, bond angles, and dihedral angles.

Ab Initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a pathway to solving the electronic Schrödinger equation without empirical parameters. researchgate.net While computationally more demanding than DFT, they can offer benchmark results for electronic structure properties. These calculations would reveal the intricate details of the covalent bonds within the molecule, including the carbon-carbon triple bond of the yne moiety, the double bond of the heptene (B3026448) group, and the polar carbon-oxygen bond of the alcohol functional group.

Table 1: Calculated Geometric Parameters for this compound (Exemplary Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Length | C≡C | ~1.21 Å |

| C=C | ~1.34 Å | |

| C-O | ~1.43 Å | |

| Bond Angle | C-C≡C | ~178° |

| C=C-C | ~122° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For this compound, the FMO analysis helps in understanding its reactivity profile. The energy and shape of the HOMO and LUMO are critical in predicting how the molecule will interact with other chemical entities. researchgate.netresearchgate.netgrafiati.com

The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. In this compound, the HOMO is likely to be localized around the electron-rich pi systems of the double and triple bonds. The LUMO, conversely, would be distributed over the antibonding orbitals of these systems. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

Table 2: Frontier Molecular Orbital Energies for this compound (Exemplary Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -0.2 |

Conformational Analysis and Potential Energy Surfaces of this compound

The three-dimensional structure and flexibility of a molecule are key to its properties and function. Conformational analysis of this compound explores the different spatial arrangements of its atoms and their relative energies.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to study the conformational landscape of molecules. MM methods employ classical mechanics to estimate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds in this compound, a potential energy surface can be generated, revealing the low-energy conformers.

MD simulations provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms, an MD simulation can show how this compound explores different conformations at a given temperature. This can reveal the preferred conformations and the energy barriers between them.

Intramolecular Interactions and Stability

The stability of different conformers of this compound is governed by a balance of various intramolecular interactions. These include steric hindrance, torsional strain, and potential hydrogen bonding. For instance, the presence of the hydroxyl group allows for the possibility of intramolecular hydrogen bonding with the pi electrons of the alkyne or alkene moieties, which could stabilize certain conformations. The bulky methyl groups can lead to steric clashes, destabilizing other arrangements.

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV) for this compound

Computational methods can predict spectroscopic properties, which are invaluable for the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. study.com Methods like GIAO (Gauge-Independent Atomic Orbital) are commonly used within a DFT framework to compute these shifts. The predicted spectra can be compared with experimental data to confirm the molecular structure.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Exemplary Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (CH-OH) | ~65 |

| C4 (alkyne) | ~85 |

| C5 (alkyne) | ~90 |

| C6 (alkene) | ~120 |

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using quantum chemical methods. These frequencies correspond to the absorption peaks in an IR spectrum. nist.gov Key predicted vibrational modes would include the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the C=C stretch of the alkene, and various C-H stretching and bending vibrations.

Table 4: Predicted Key IR Frequencies for this compound (Exemplary Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch | ~3400 |

| C≡C stretch | ~2200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. For this compound, the calculations would likely predict transitions associated with the π → π* excitations of the conjugated en-yne system.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational Elucidation of Reaction Mechanisms and Transition States Involving this compound

The inherent structural complexity of this compound, featuring both an alkene and an alkyne moiety in proximity to a chiral center, presents a rich landscape for theoretical investigation into its reactivity. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate mechanisms of reactions involving such enyne systems. These studies provide invaluable insights into reaction pathways, the energetics of intermediates, and the fleeting nature of transition states, which are often difficult to characterize experimentally. mit.edu

A primary focus of computational studies on enyne alcohols is the exploration of cycloisomerization reactions. These intramolecular transformations can lead to a diverse array of carbocyclic and heterocyclic scaffolds, which are of significant interest in synthetic chemistry. Theoretical calculations allow for the mapping of the potential energy surface for various possible cyclization pathways, including those proceeding via radical, cationic, or concerted mechanisms. For a molecule like this compound, several cyclization modes could be envisaged, such as 5-exo-dig or 6-endo-dig closures, and computational models can predict the kinetic and thermodynamic favorability of each pathway.

The characterization of transition states is a cornerstone of these computational investigations. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energetic barrier height (activation energy) dictate the reaction rate. mit.edu For the reactions of this compound, computational methods can model the geometry of these transient species with a high degree of accuracy. For instance, in a potential cyclization reaction, the calculated transition state would reveal the extent of bond formation between the alkene and alkyne moieties and any conformational changes in the heptenynol backbone.

The table below presents hypothetical, yet plausible, data derived from DFT calculations on a model cyclization reaction of an enyne alcohol similar to this compound, illustrating the type of information that can be obtained from such studies.

| Reaction Pathway | Transition State (TS) Geometry Highlights | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| 5-exo-dig Cyclization | Formation of a five-membered ring. C-C bond distance between alkene and alkyne carbons in TS is ~2.2 Å. | 25.8 | -15.2 |

| 6-endo-dig Cyclization | Formation of a six-membered ring. C-C bond distance in TS is ~2.4 Å. | 31.2 | -10.8 |

| Radical-mediated Cyclization | Initiation step involves homolytic cleavage of a C-H bond. TS for cyclization shows radical character on the forming ring. | 28.5 | -12.5 |

Furthermore, computational studies can elucidate the role of catalysts, such as transition metals, in modulating the reaction mechanisms and transition states. For instance, the coordination of a metal catalyst to the alkyne moiety of this compound would significantly alter the electronic structure and, consequently, the activation barriers for subsequent transformations.

In Silico Screening and Design of Novel Derivatives Based on the this compound Scaffold

The unique structural features of this compound make it an attractive scaffold for the in silico design and screening of novel derivatives with potential biological activity. Virtual screening techniques, including ligand-based and structure-based approaches, enable the rapid evaluation of large libraries of virtual compounds derived from a core scaffold, thereby accelerating the early stages of drug discovery.

In a typical in silico workflow, the this compound scaffold would be systematically modified by adding various functional groups at different positions. This generates a virtual library of derivatives with diverse physicochemical properties. These properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, are crucial for drug-likeness and can be readily calculated.

Subsequently, these virtual derivatives can be screened against a specific biological target, such as an enzyme or a receptor, using molecular docking simulations. This computational technique predicts the binding affinity and binding mode of a ligand within the active site of a target protein. The docking scores provide a quantitative measure to rank the derivatives based on their potential to interact favorably with the target.

The following interactive data table illustrates a hypothetical in silico screening of a small library of derivatives of the this compound scaffold against a hypothetical protein kinase target.

| Derivative ID | Modification on Scaffold | Calculated logP | Docking Score (kcal/mol) | Predicted ADMET Profile (Qualitative) |

|---|---|---|---|---|

| MHP-001 | Esterification of the hydroxyl group with acetic acid | 2.8 | -7.2 | Good oral bioavailability, low toxicity risk |

| MHP-002 | Addition of a phenyl group at the terminal alkyne carbon | 3.5 | -8.5 | Moderate oral bioavailability, potential for metabolic instability |

| MHP-003 | Replacement of the methyl group on the double bond with a trifluoromethyl group | 3.1 | -7.9 | Good oral bioavailability, potential for improved metabolic stability |

| MHP-004 | Introduction of a hydroxyl group on the methyl group at C6 | 1.9 | -6.8 | High water solubility, potential for rapid clearance |

Beyond virtual screening, in silico methods are also employed for the rational design of novel derivatives. By analyzing the binding mode of the parent scaffold in the active site of a target, medicinal chemists can identify key interactions and propose modifications to enhance binding affinity and selectivity. For example, if a specific region of the binding pocket is hydrophobic, derivatives with lipophilic substituents at the corresponding position on the scaffold can be designed.

Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is an integral part of the in silico design process. Computational models can predict various pharmacokinetic and toxicological parameters, helping to prioritize derivatives with a higher probability of success in later stages of drug development. This early-stage assessment of drug-like properties is crucial for reducing the attrition rate of drug candidates.

Applications of 6 Methyl 6 Hepten 4 Yn 2 Ol in Advanced Organic Synthesis Research

6-Methyl-6-hepten-4-yn-2-ol as a Versatile Synthetic Building Block for Complex Molecules

Despite its promising structure, specific research detailing the application of this compound as a foundational component in the synthesis of complex molecular frameworks is scarce.

Design and Synthesis of Polyfunctionalized Scaffolds from this compound

There is currently no available research that explicitly describes the design and synthesis of polyfunctionalized scaffolds originating from this compound. The inherent reactivity of the alkene, alkyne, and alcohol functional groups could theoretically be exploited for a variety of transformations to build complex structures, but such studies have not been published.

Development of Medicinal Chemistry Intermediates

The potential of this compound as a precursor for medicinal chemistry intermediates has not been explored in the available literature. While its structural motifs could be relevant in the synthesis of pharmacologically active compounds, no specific examples or studies have been identified.

Role of this compound in the Total Synthesis of Natural Products (as a precursor)

A thorough search of scientific databases reveals no instances where this compound has been utilized as a starting material or key intermediate in the total synthesis of natural products.

Strategic Incorporation into Bio-inspired Molecular Frameworks

There are no documented examples of the strategic incorporation of this compound into bio-inspired molecular frameworks. The synthesis of molecules that mimic natural products is a significant area of research, but this particular compound has not been featured in such endeavors based on current information.

Utilization of this compound in Polymer Chemistry Research

The application of this compound in the field of polymer chemistry is also an area that appears to be uninvestigated.

Monomer for Specialty Polymers with Unique Functional Groups

No studies have been found that describe the use of this compound as a monomer for the creation of specialty polymers. The presence of multiple reactive sites could potentially lead to polymers with unique properties, but this has not been experimentally demonstrated in the available literature.

Cross-linking Agents and Polymer Modification

The bifunctional nature of this compound, containing both an alkene and an alkyne, presents opportunities for its use as a cross-linking agent in polymer chemistry. Cross-linking is a process that links one polymer chain to another, resulting in a more rigid material. wikipedia.org The vinyl and alkynyl groups in this compound can potentially participate in various polymerization and cross-linking reactions.

One of the key potential reactions for this compound is enyne metathesis, a powerful bond reorganization reaction catalyzed by transition metal complexes, typically ruthenium-based, that can produce 1,3-dienes. organic-chemistry.org The intramolecular version of this reaction is known as Ring-Closing Enyne Metathesis (RCEYM), while the intermolecular process is termed Cross-Enyne Metathesis. organic-chemistry.org In the context of polymer science, enyne-containing molecules can be used to create branched polymers and block copolymers. nih.govmorressier.com

The reactivity of the vinyl and alkynyl groups could be harnessed to form cross-linked polymer networks. For instance, the vinyl group could undergo radical polymerization, while the alkyne could participate in other types of polymerization or cycloaddition reactions. This dual reactivity allows for the formation of complex polymer architectures.

| Parameter | Description |

| Cross-linking Functional Groups | Vinyl (-C=CH₂) and Alkynyl (-C≡C-) |

| Potential Polymerization Methods | Enyne Metathesis, Radical Polymerization, Cycloaddition Reactions |

| Resulting Polymer Structure | Cross-linked network, Branched polymers |

Development of Novel Reagents and Ligands Derived from this compound

The functional groups present in this compound make it a versatile precursor for the synthesis of novel reagents and ligands for transition metal catalysis. The hydroxyl group can be readily modified through reactions such as esterification or etherification to introduce other functionalities. The enyne moiety can coordinate to transition metals, and its reactivity can be tailored by the choice of metal and reaction conditions.

The synthesis of ligands containing allene (B1206475) functionalities has been a subject of interest, and enynes can serve as precursors to such compounds. uea.ac.uk For example, cobalt-catalyzed reactions have been developed for the synthesis of allenyl alcohols from 1,3-enynes and aldehydes. nih.gov The development of new ligands is crucial for advancing asymmetric catalysis, and chiral molecules like this compound could serve as a scaffold for chiral ligands.

Furthermore, the enyne structure is a key component in Sonogashira coupling reactions, which are used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. unimi.itthieme-connect.com Derivatives of this compound could potentially be used to create more complex molecules through such coupling reactions.

| Functional Group for Derivatization | Potential Modification | Application |

| Hydroxyl (-OH) | Esterification, Etherification | Introduction of new functional groups, Altering solubility and electronic properties |

| Enyne (-C≡C-C=C) | Coordination to transition metals | Formation of organometallic complexes, Catalysis |

| Enyne (-C≡C-C=C) | Conversion to other functional groups (e.g., allenes) | Synthesis of novel ligand backbones |

Applications in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. A key aspect of this field is the concept of self-assembly, where molecules spontaneously form ordered structures. The structure of this compound possesses features that could enable its participation in self-assembly processes.

The hydroxyl group is capable of forming hydrogen bonds, which are a fundamental non-covalent interaction driving self-assembly. The conjugated enyne system can participate in π-π stacking interactions, another important force in the organization of molecules in the solid state and in solution.

| Structural Feature | Non-Covalent Interaction | Potential Supramolecular Structure |

| Hydroxyl (-OH) | Hydrogen Bonding | Chains, Networks |

| Conjugated Enyne System | π-π Stacking | Stacked aggregates |

Analytical Methodologies for Research Purity and Quantification of 6 Methyl 6 Hepten 4 Yn 2 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture, allowing for both qualitative identification and quantitative measurement. libretexts.org For 6-Methyl-6-hepten-4-yn-2-ol, both gas and liquid chromatography are applicable, chosen based on the sample matrix and the specific analytical goal.

Gas Chromatography (GC) is a powerful method for the analysis of volatile and thermally stable compounds like this compound. libretexts.org The sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. purdue.edu50megs.com Separation is achieved based on the differential partitioning of the compound between the mobile gas phase and the stationary liquid or solid phase. 50megs.com Factors such as boiling point and polarity influence the retention time, which is the time taken for the compound to travel through the column. For alcohols, polar stationary phases are often employed to achieve optimal separation from impurities. odinity.com Quantification is typically performed using a Flame Ionization Detector (FID), where the peak area in the resulting chromatogram is directly proportional to the amount of the compound present. purdue.edu

Table 1: Representative GC-FID Purity Analysis of a this compound Sample

| Peak ID | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 4.35 | 15,230 | 0.45 | Solvent (e.g., Hexane) |

| 2 | 7.81 | 45,780 | 1.35 | Unknown Impurity 1 |

| 3 | 9.52 | 3,320,100 | 97.90 | This compound |

| 4 | 10.24 | 29,800 | 0.30 | Unknown Impurity 2 |

High-Performance Liquid Chromatography (HPLC) is a complementary technique particularly suited for less volatile or thermally unstable compounds. oxfordindices.comelgalabwater.com It separates components based on their interactions with a solid stationary phase and a liquid mobile phase pumped at high pressure. wikipedia.orgteledynelabs.com For a molecule of intermediate polarity like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound is separated from more polar or less polar impurities. Detection is frequently accomplished using an ultraviolet (UV) detector, as the conjugated en-yne system of the molecule absorbs UV light.

The presence of a chiral center at the C2 carbon of this compound means it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Since enantiomers often exhibit different biological activities, determining the enantiomeric purity is critical. Chiral chromatography, typically a specialized form of HPLC, is the most effective method for this purpose.

This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and their subsequent separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including alcohols. The choice of mobile phase, often a mixture of alkanes and an alcohol modifier like isopropanol, is crucial for optimizing the separation. The ratio of the peak areas for the two enantiomers allows for the calculation of enantiomeric excess (ee), a measure of the sample's purity.

Table 2: Example of Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

| Enantiomer | Retention Time (min) | Peak Area | Area % |

| (R)-6-Methyl-6-hepten-4-yn-2-ol | 12.4 | 985,000 | 98.5 |

| (S)-6-Methyl-6-hepten-4-yn-2-ol | 14.1 | 15,000 | 1.5 |

| Calculation | ee (%) | 97.0% |

Enantiomeric Excess (ee) % = |(% Major Enantiomer - % Minor Enantiomer)|

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both separation and structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. medistri.swiss As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. medistri.swiss The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," of the molecule. medistri.swiss This allows for the confident identification of the main compound by matching its spectrum with library data. nih.govchromforum.org More importantly, GC-MS is exceptionally useful for identifying unknown trace impurities by analyzing their mass spectra, even when they co-elute with other components. chromforum.orgshimadzu.com

Table 3: Hypothetical Identification of Impurities in a this compound Sample by GC-MS

| RT (min) | Key Mass Fragments (m/z) | Tentative Identification |

| 7.81 | 109, 95, 81 | Isomeric impurity (e.g., 6-Methyl-5-hepten-3-yn-2-ol) |

| 9.52 | 109, 91, 65, 43 | This compound |

| 11.56 | 126, 111, 83 | Over-reduction product (6-Methyl-6-hepten-2-ol) |

For impurities that are not suitable for GC analysis due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. resolvemass.causda.gov It is a highly sensitive and specific method for detecting, identifying, and quantifying impurities. resolvemass.camtoz-biolabs.com As components are separated by the HPLC system, they are introduced into the mass spectrometer, providing molecular weight and structural information for each impurity. This is critical for profiling by-products from the synthesis or degradation products that may be larger and more polar than the parent compound. thermofisher.commdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a further advanced technique. It physically couples an HPLC instrument with an NMR spectrometer. This allows for the acquisition of detailed NMR spectra of impurities as they elute from the column, providing unambiguous structural elucidation without the need to isolate each impurity individually.

Spectrophotometric Methods for Concentration Determination

UV-Visible (UV-Vis) spectroscopy can be a rapid and straightforward method for determining the concentration of this compound in a solution, provided it is the only component that absorbs light at the chosen wavelength. libretexts.org The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org

The conjugated en-yne system (C=C-C≡C) in this compound constitutes a chromophore that absorbs light in the ultraviolet region. masterorganicchemistry.comlibretexts.orgyoutube.com While the conjugation is not extensive, it results in a characteristic wavelength of maximum absorbance (λmax). masterorganicchemistry.com To quantify the compound, a calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve. This method is particularly useful for routine concentration checks where the purity of the compound has already been established by chromatography. ej-eng.org

Table 4: Example Calibration Data for UV-Vis Quantification

| Concentration (mg/mL) | Absorbance at λmax (e.g., 225 nm) |

| 0.005 | 0.152 |

| 0.010 | 0.301 |

| 0.020 | 0.605 |

| 0.040 | 1.208 |

| Unknown Sample | 0.453 |

Based on the calibration curve from this data, the concentration of the unknown sample can be calculated.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique in analytical chemistry employed to determine the elemental composition of a sample. This process is crucial for validating the empirical formula of a newly synthesized compound or for assessing the purity of a known substance. For the compound this compound, with a molecular formula of C₈H₁₂O, elemental analysis provides a direct measurement of the percentage by mass of its constituent elements: carbon (C), hydrogen (H), and oxygen (O). nih.govnist.gov

The theoretical elemental composition can be calculated based on the compound's molecular formula and the atomic weights of its elements. The molecular weight of this compound is 124.18 g/mol . nih.govnist.gov

The theoretical percentages are as follows:

Carbon (C): (8 * 12.011 g/mol ) / 124.18 g/mol * 100% = 77.37%

Hydrogen (H): (12 * 1.008 g/mol ) / 124.18 g/mol * 100% = 9.74%

Oxygen (O): (1 * 15.999 g/mol ) / 124.18 g/mol * 100% = 12.88%

In a research setting, these theoretical values are compared against experimental data obtained from instrumental analysis. Typically, a combustion analysis is performed, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and measured. From the masses of CO₂ and H₂O, the masses and percentages of carbon and hydrogen in the original sample can be determined. The percentage of oxygen is often determined by difference.

A close correlation between the experimentally determined percentages and the calculated theoretical percentages serves to confirm the empirical formula of the compound. Significant deviations between the experimental and theoretical values may indicate the presence of impurities or that the incorrect chemical structure has been assigned.

The table below compares the theoretical elemental composition of this compound with a hypothetical set of experimental results that would be considered acceptable for formula validation. It is important to note that while the theoretical values are exact, experimental values are subject to a small degree of instrumental error.

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 77.37 | 77.32 |

| Hydrogen (H) | 9.74 | 9.79 |

| Oxygen (O) | 12.88 | 12.89 |

No specific experimental data for the elemental analysis of this compound was found in the publicly available scientific literature reviewed for this article. The experimental values presented are hypothetical and serve for illustrative purposes.

Future Research Directions and Unexplored Potential of 6 Methyl 6 Hepten 4 Yn 2 Ol

Discovery of Novel Synthetic Routes and Reaction Pathways for 6-Methyl-6-hepten-4-yn-2-ol

Currently, specific, high-yield synthetic routes for this compound are not well-documented in publicly accessible research. Future research would need to focus on developing efficient and stereoselective methods for its preparation. Potential starting points could involve the coupling of smaller, readily available building blocks. For instance, a plausible retrosynthetic analysis might suggest the reaction of an appropriate acetylenic Grignard reagent with a substituted epoxide or the addition of an organometallic species to a corresponding aldehyde or ketone.